molecular formula C13H18BrN5OS B6954517 N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide

N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide

Cat. No.: B6954517
M. Wt: 372.29 g/mol
InChI Key: JWJNDDHPIUSITF-UHFFFAOYSA-N
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Description

N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide is a synthetic organic compound that features a brominated thiophene ring and a tetrazole moiety

Properties

IUPAC Name

N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN5OS/c1-8(19-12(13(2,3)4)16-17-18-19)11(20)15-7-9-5-6-21-10(9)14/h5-6,8H,7H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJNDDHPIUSITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(SC=C1)Br)N2C(=NN=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.

    Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 3-position, resulting in 2-bromo-3-formylthiophene.

    Reductive Amination: The formyl group is converted to an amine via reductive amination, using a suitable amine and a reducing agent like sodium cyanoborohydride.

    Tetrazole Formation: The amine is reacted with sodium azide and tert-butyl isocyanide to form the tetrazole ring.

    Amidation: Finally, the tetrazole-containing intermediate is coupled with a suitable acyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the tetrazole ring can be reduced under specific conditions.

    Substitution: The bromine atom on the thiophene ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene or reduced tetrazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or photonic properties.

    Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The brominated thiophene and tetrazole moieties can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
  • N-[(2-fluorothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
  • N-[(2-iodothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide

Uniqueness

N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the brominated thiophene and the tetrazole ring also provides a unique electronic and steric environment, making it a valuable compound for various applications.

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